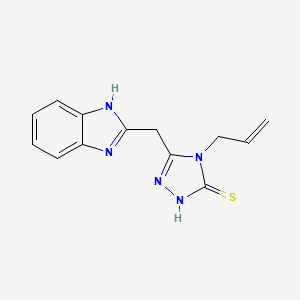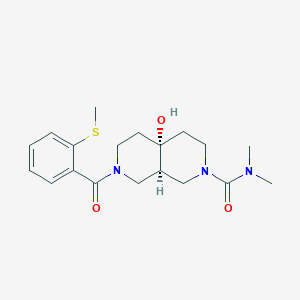![molecular formula C19H16N2S B5647676 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5647676.png)
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is a heterocyclic compound that combines an indole core with a thiazole ring substituted with a 4-ethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole typically involves the formation of the thiazole ring followed by its attachment to the indole core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylbenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then coupled with an indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-ethylphenyl)-1,3-thiazol-2-amine: Shares the thiazole ring with a similar substitution pattern.
4-ethylphenol: Contains the 4-ethylphenyl group but lacks the thiazole and indole rings.
Uniqueness
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is unique due to its combined indole and thiazole structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-2-13-7-9-14(10-8-13)18-12-22-19(21-18)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROWZIWQXQCYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(dimethylamino)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B5647599.png)
![9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647604.png)
![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5647609.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propanamide](/img/structure/B5647616.png)
![2-amino-4-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5647622.png)
![2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5647623.png)
![3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)
![3-methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5647630.png)
![2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5647650.png)
![9-[(2S)-2-amino-2-phenylacetyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5647652.png)

![N-cyclopropyl-1-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B5647662.png)
![2-hydroxy-N-[(3R,4S)-4-propyl-1-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-yl]acetamide](/img/structure/B5647665.png)

